6-Amino-2-fluoronicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2-fluoronicotinaldehyde is an organic compound with the molecular formula C6H5FN2O It is a derivative of nicotinaldehyde, where the hydrogen atom at the 6th position is replaced by an amino group and the hydrogen atom at the 2nd position is replaced by a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-fluoronicotinaldehyde typically involves multi-step organic reactions. One common method starts with the fluorination of nicotinaldehyde to obtain 2-fluoronicotinaldehyde. This is followed by the introduction of an amino group at the 6th position through a nucleophilic substitution reaction. The reaction conditions often involve the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production cost. The final product is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-fluoronicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-Amino-2-fluoronicotinic acid.
Reduction: 6-Amino-2-fluoronicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Amino-2-fluoronicotinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Amino-2-fluoronicotinaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
6-Aminonicotinaldehyde: Similar structure but lacks the fluorine atom.
2-Fluoronicotinaldehyde: Similar structure but lacks the amino group.
6-Aminonicotinamide: Contains an amide group instead of an aldehyde group.
Uniqueness
6-Amino-2-fluoronicotinaldehyde is unique due to the presence of both an amino group and a fluorine atom, which can significantly influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C6H5FN2O |
---|---|
Molecular Weight |
140.11 g/mol |
IUPAC Name |
6-amino-2-fluoropyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H5FN2O/c7-6-4(3-10)1-2-5(8)9-6/h1-3H,(H2,8,9) |
InChI Key |
JDHPCVXAYNOMAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C=O)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.